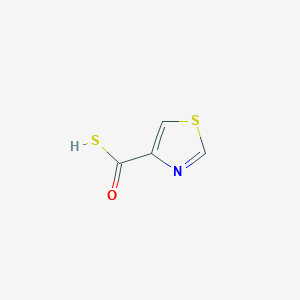
1,3-thiazole-4-carbothioic S-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole-4-carbothioic O-acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Thiazole-4-carbothioic O-acid can be synthesized through various methods. One common approach involves the reaction of thiocarboxylic acids with α-haloketones in the presence of ammonium acetate under reflux conditions . Another method includes the use of tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions at elevated temperatures or microwave irradiation .
Industrial Production Methods: Industrial production of thiazole derivatives often employs the Hantzsch synthesis, which involves the reaction of primary thioamides with α-halocarbonyl compounds . This method is favored for its efficiency and high yield of thiazole derivatives.
化学反应分析
Types of Reactions: Thiazole-4-carbothioic O-acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions occur primarily at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonating agents are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles and sulfonated thiazoles.
科学研究应用
Thiazole-4-carbothioic O-acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, fungicides, and biocides.
作用机制
The mechanism of action of thiazole-4-carbothioic O-acid involves its interaction with biological targets such as enzymes and receptors. For instance, thiazole derivatives can inhibit the activity of enzymes like DNA gyrase, leading to antibacterial effects . The compound’s aromaticity and electron-donating properties allow it to participate in various biochemical pathways, modulating cellular functions .
相似化合物的比较
Thiazole: A parent compound with similar structural features but lacking the carbothioic acid group.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Oxazole: Similar to thiazole but with an oxygen atom replacing the sulfur atom.
Uniqueness: Thiazole-4-carbothioic O-acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
79582-99-3 |
|---|---|
分子式 |
C4H3NOS2 |
分子量 |
145.2 g/mol |
IUPAC 名称 |
1,3-thiazole-4-carbothioic S-acid |
InChI |
InChI=1S/C4H3NOS2/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) |
InChI 键 |
FHNQFSBZQGCURP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CS1)C(=O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


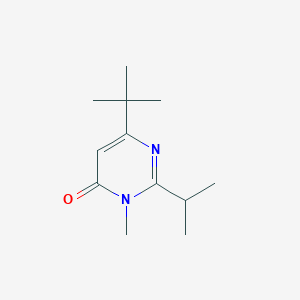

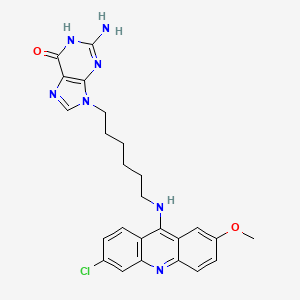
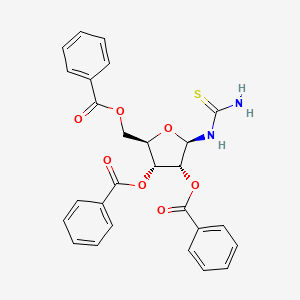
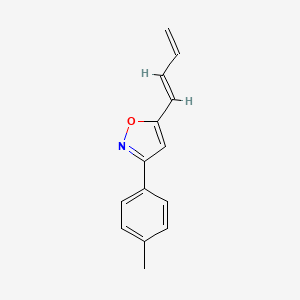
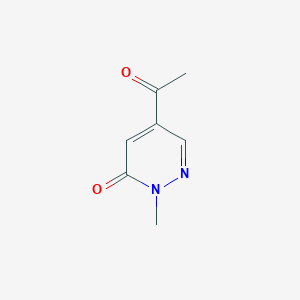
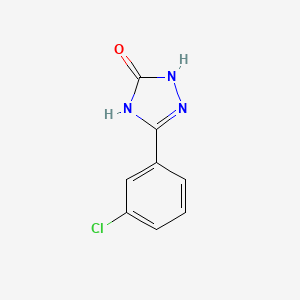
![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)
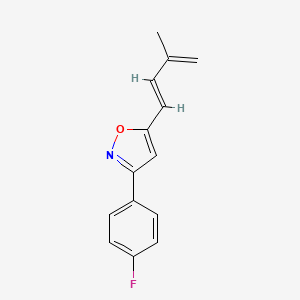
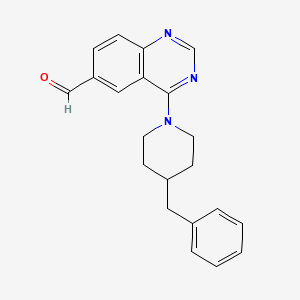
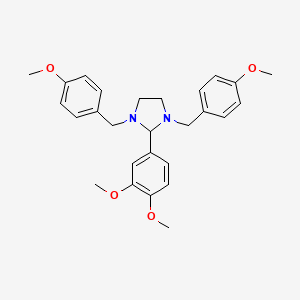
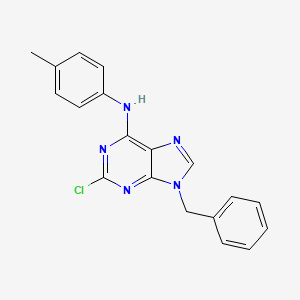
![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
